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Compound of Interest

Compound Name: 5-(Bromomethyl)benzofuran

Cat. No.: B1603608 Get Quote

This guide provides an in-depth analysis of the expected spectroscopic data for 5-
(Bromomethyl)benzofuran (CAS No: 188862-35-3), a key intermediate in pharmaceutical and

materials science research. While a complete set of publicly available, experimentally-derived

spectra for this specific molecule is limited, this document leverages established spectroscopic

principles and data from analogous structures to provide a robust, predictive characterization.

This approach is designed to guide researchers in identifying and verifying the molecule during

synthesis and subsequent applications.

The benzofuran scaffold is a privileged structure in drug discovery, and the introduction of a

reactive bromomethyl group at the 5-position creates a versatile building block for further

chemical modification.[1][2] Accurate spectroscopic characterization is therefore a critical step

in ensuring the purity and identity of this compound for any research endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

5-(Bromomethyl)benzofuran in solution. By analyzing the chemical environment of the

hydrogen (¹H) and carbon (¹³C) nuclei, we can confirm the connectivity and substitution pattern

of the molecule.

Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments. For 5-(Bromomethyl)benzofuran, we expect to see distinct

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1603608?utm_src=pdf-interest
https://www.benchchem.com/product/b1603608?utm_src=pdf-body
https://www.benchchem.com/product/b1603608?utm_src=pdf-body
https://www.benchchem.com/product/B1603608
https://cuestionesdefisioterapia.com/index.php/es/article/download/2042/1500/4328
https://www.benchchem.com/product/b1603608?utm_src=pdf-body
https://www.benchchem.com/product/b1603608?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


signals for the furan, benzene, and bromomethyl protons.

Rationale for Experimental Choices: The spectrum would typically be acquired on a 400 MHz

or higher spectrometer to ensure adequate resolution of the aromatic proton signals.

Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of aromatic

compound, and tetramethylsilane (TMS) is used as an internal standard for referencing the

chemical shifts to 0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(Bromomethyl)benzofuran

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-2 ~ 7.65 Doublet ~ 2.2 1H

H-3 ~ 6.75 Doublet ~ 2.2 1H

H-4 ~ 7.60
Singlet (or

narrow doublet)
N/A 1H

H-6 ~ 7.30 Doublet ~ 8.5 1H

H-7 ~ 7.50 Doublet ~ 8.5 1H

-CH₂Br ~ 4.60 Singlet N/A 2H

Data is predicted based on known values for benzofuran[3] and standard substituent effects.

Interpretation:

Furan Protons (H-2, H-3): The protons on the furan ring are expected to appear as doublets,

coupled to each other. H-2 is adjacent to the oxygen atom, leading to a more downfield shift

compared to H-3.[3]

Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will show a splitting

pattern characteristic of a 1,2,4-trisubstituted system. H-7 is adjacent to the fused oxygen

and will be the most downfield of this group. H-4, being adjacent to the bromine-bearing
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substituent, will also be shifted downfield. H-6 and H-7 should appear as a pair of coupled

doublets (an AX system).

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically

equivalent and have no adjacent protons, resulting in a distinct singlet. Its position around

4.60 ppm is characteristic of a methylene group attached to both an aromatic ring and an

electronegative bromine atom.

Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(Bromomethyl)benzofuran

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~ 145.5

C-3 ~ 107.0

C-3a (bridgehead) ~ 128.0

C-4 ~ 122.0

C-5 ~ 132.0

C-6 ~ 124.0

C-7 ~ 112.0

C-7a (bridgehead) ~ 155.0

-CH₂Br ~ 32.5

Data is predicted based on known values for benzofuran[4] and standard substituent effects.

Interpretation:

Aromatic & Furan Carbons: Nine distinct signals are expected. The carbons of the furan ring

(C-2, C-3) and the benzene ring (C-4, C-5, C-6, C-7), along with the two bridgehead carbons
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(C-3a, C-7a), will have characteristic shifts in the aromatic region (100-160 ppm). C-7a,

being attached to the oxygen atom, is expected to be the most downfield.

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group will appear in the

aliphatic region, shifted downfield to around 32.5 ppm due to the attached bromine atom.

Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 5-(Bromomethyl)benzofuran in approximately 0.7

mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and shim the magnetic

field to ensure homogeneity.

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral

width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically

sufficient.

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A

spectral width of 220-240 ppm, a longer relaxation delay (2-5 seconds), and a larger number

of scans (1024 or more) are typically required to achieve a good signal-to-noise ratio.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs) to obtain the final spectra.

NMR Workflow Diagram
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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations.

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common and

convenient technique for solid or liquid samples, requiring minimal sample preparation. It

provides high-quality spectra comparable to traditional KBr pellet or Nujol mull methods.

Table 3: Predicted IR Absorption Bands for 5-(Bromomethyl)benzofuran

Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

~ 3100-3000 C-H stretch Medium-Weak Aromatic & Furan C-H

~ 1610, 1580, 1470 C=C stretch Medium-Strong Aromatic Ring

~ 1250 C-O-C stretch Strong Aryl-ether

~ 1220 CH₂ wag Medium -CH₂Br

~ 880-800
C-H bend (out-of-

plane)
Strong

1,2,4-Trisubstituted

Benzene

~ 620 C-Br stretch Medium-Strong Alkyl Bromide

Data is predicted based on known values for benzofuran[5] and characteristic absorption

frequencies for functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1603608?utm_src=pdf-body-img
https://www.benchchem.com/product/b1603608?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C271896&Type=IR-SPEC&Index=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation:

The presence of the aromatic system is confirmed by the C-H stretches above 3000 cm⁻¹

and the characteristic C=C stretching vibrations in the 1610-1470 cm⁻¹ region.

A strong band around 1250 cm⁻¹ is indicative of the aryl-ether C-O-C stretching of the furan

ring.

The key confirmatory peaks are the C-Br stretch, expected in the lower frequency region

(~620 cm⁻¹), and the wagging vibration from the methylene group adjacent to the bromine

(~1220 cm⁻¹).

Protocol for IR Data Acquisition (ATR)
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

Sample Application: Place a small amount of the liquid or solid 5-
(Bromomethyl)benzofuran sample directly onto the ATR crystal.

Pressure Application: Lower the ATR press arm to ensure firm contact between the sample

and the crystal.

Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution

of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Cleaning: After analysis, clean the crystal thoroughly to remove all traces of the sample.

IR Workflow Diagram
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Caption: Workflow for IR spectroscopic analysis via ATR.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule,

which aids in confirming its identity and structural features.

Rationale for Experimental Choices: Electron Ionization (EI) is a standard, high-energy

ionization technique that produces a clear molecular ion peak and a rich fragmentation pattern,

which is highly useful for structural elucidation and library matching.

Table 4: Predicted Mass Spectrometry Data for 5-(Bromomethyl)benzofuran

m/z (mass-to-charge) Ion Interpretation

210 / 212 [M]⁺

Molecular Ion Peak. The

characteristic 1:1 isotopic

pattern confirms the presence

of one bromine atom.

131 [M - Br]⁺
Loss of a bromine radical from

the molecular ion.

103 [C₈H₇]⁺

Further fragmentation, possibly

loss of CO from the [M - Br]⁺

ion.

Data is predicted based on the molecular weight of C₉H₇BrO and common fragmentation

pathways.

Interpretation:

Molecular Ion ([M]⁺): The most critical piece of information is the molecular ion peak. Due to

the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion

will appear as a pair of peaks of nearly equal intensity at m/z 210 and 212. This doublet is a

definitive indicator of a monobrominated compound.
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Major Fragments: The most likely fragmentation pathway is the loss of the bromine radical,

which is a good leaving group. This would result in a strong peak at m/z 131, corresponding

to the stable benzofuranylmethyl cation.

Protocol for Mass Spectrometry Data Acquisition (EI)
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like

methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or

through a gas chromatograph (GC-MS).

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) in the ion source.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole)

which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

MS Workflow Diagram
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Caption: Workflow for Mass Spectrometric analysis via EI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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